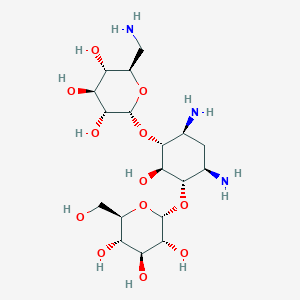
Kanamycin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kanamycin D is a kanamycin that is kanamycin A in which the 3''-amino group is replaced by a hydroxy group. It derives from a kanamycin A. It is a conjugate acid of a this compound(3+).
科学的研究の応用
1. Detection and Analysis Techniques
Kanamycin, an aminoglycoside antibiotic, is widely used in treating animal diseases caused by Gram-negative and Gram-positive infections. Its presence in the human food chain can have serious side effects, necessitating the development of sensitive and selective methods for detecting kanamycin residue in food. High Performance Liquid Chromatography (HPLC) is a common tool used for this purpose, with various detectors like Ultraviolet (UV)/Fluorescence, Evaporative Light Scattering Detector (ELSD)/Pulsed Electrochemical Detection (PED), and Mass Spectrometry being employed. Different pre-treatment methods of food samples, such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are also summarized in the research (Zhang et al., 2019).
2. Biosynthesis and Resistance Mechanisms
Kanamycin's biosynthesis pathway was unclear until recent studies revealed parallel pathways in its production, with an early branch point leading to the formation of two parallel pathways, governed by the substrate promiscuity of a glycosyltransferase. This discovery allows for the manipulation of antibiotic production and paves the way for the synthesis of new antibiotics and more robust aminoglycosides (Park et al., 2011). Additionally, the role of eis mutations in kanamycin-resistant Mycobacterium tuberculosis isolates has been studied, highlighting the importance of complex analysis of rrs and eis mutations for diagnosing kanamycin resistance in TB patients (Gikalo et al., 2012).
3. Novel Sensing Methods
Advancements in sensing technology have led to the development of innovative methods for detecting kanamycin. A label-free fluorescent aptasensor based on dsDNA-capped mesoporous silica nanoparticles and Rhodamine B was designed for rapid and sensitive detection of kanamycin. This method demonstrates potential for practical applications, including in serum samples (Dehghani et al., 2018). Another approach involves colorimetric detection using unmodified silver nanoparticles as a sensing probe, offering a method for selective quantification of kanamycin in milk samples (Xu et al., 2015).
特性
分子式 |
C18H35N3O12 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H35N3O12/c19-2-6-8(23)10(25)12(27)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)11(26)9(24)7(3-22)31-18/h4-18,22-29H,1-3,19-21H2/t4-,5+,6+,7+,8+,9+,10-,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChIキー |
NZCOZAMBHLSNDW-HNDNCJINSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



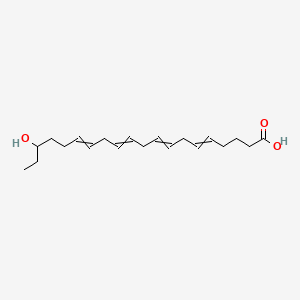
![(4R)-4-[(3R,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1247076.png)
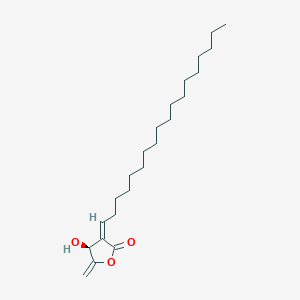
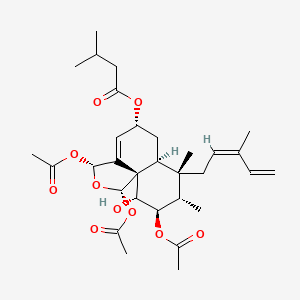
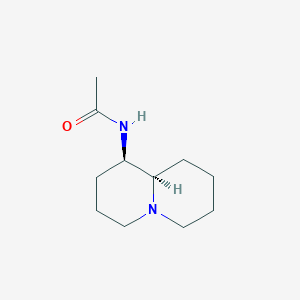
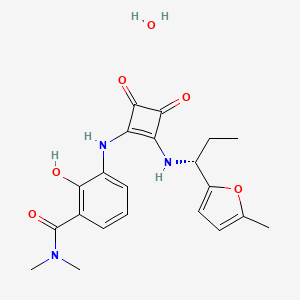
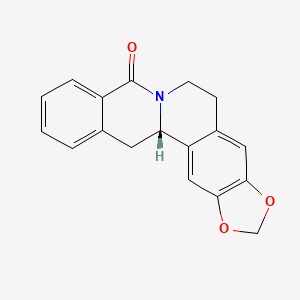
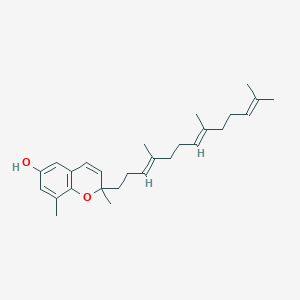
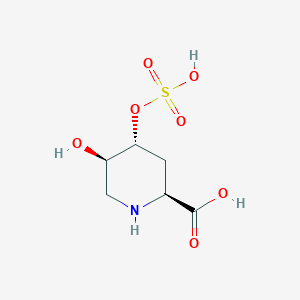

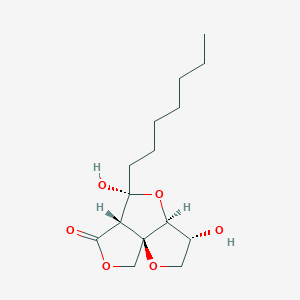
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-oxidanyl-3-phosphonooxy-oxolan-2-yl]methoxy-oxidanyl-phosphoryl] [(3R)-2,2-dimethyl-3-oxidanyl-4-oxidanylidene-4-[[3-oxidanylidene-3-(4-oxidanylidenepentylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1247097.png)
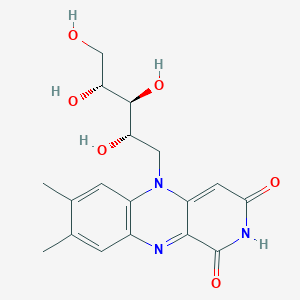
![3-(hydroxymethyl)-4-methoxy-6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-2H-pyran-2-one](/img/structure/B1247101.png)